2,4-Dichloro-6-methylcinnamic acid
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Overview
Description
2,4-Dichloro-6-methylcinnamic acid is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylcinnamic acid typically involves the reaction of 2,4-dichloro-6-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2,4-Dichloro-6-methylcinnamic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The presence of chlorine atoms and the methyl group enhances its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.
2,4-Dichlorocinnamic Acid: Similar structure but lacks the methyl group, affecting its reactivity and applications.
6-Methylcinnamic Acid: Contains a methyl group but lacks chlorine atoms, resulting in different chemical properties and uses
Uniqueness
This combination of substituents makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
UTGVKGFPRWMMLK-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C(=O)O)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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